Clocortolone

Übersicht

Beschreibung

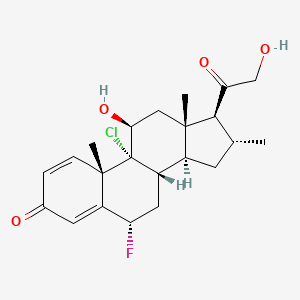

Clocortolone ist ein topisches Kortikosteroid, das hauptsächlich wegen seiner entzündungshemmenden und juckreizstillenden Eigenschaften verwendet wird. Es wird üblicherweise in Form von Clocortolonepivalat, einer veresterten Version der Verbindung, verwendet und als Creme zur Behandlung verschiedener entzündlicher Hauterkrankungen wie Dermatitis angewendet . This compound wird als Kortikosteroid mittlerer Stärke eingestuft und ist unter den Steroiden einzigartig, da es sowohl ein Chlor- als auch ein Fluoratom in seiner Struktur enthält .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

. Diese Modifikationen sind entscheidend für die pharmakologische Aktivität von Clocortolone. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um diese Transformationen zu erreichen, obwohl spezifische Details über die industriellen Produktionsverfahren nicht leicht verfügbar sind.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet wahrscheinlich eine chemische Großsynthese unter Verwendung der oben genannten Synthesewege. Der Prozess würde auf Ausbeute und Reinheit optimiert, mit strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Clocortolone unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Einführung von Hydroxylgruppen an bestimmten Positionen.

Reduktion: Reduktion von Doppelbindungen zu Einfachbindungen.

Substitution: Halogenierung an bestimmten Kohlenstoffatomen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Halogenierungsmittel (z. B. Chlor- und Fluorquellen), Oxidationsmittel und Reduktionsmittel. Die Reaktionsbedingungen variieren je nach der spezifischen durchgeführten Transformation, beinhalten aber im Allgemeinen kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Clocortolonepivalat, die veresterte Form, die in topischen Formulierungen verwendet wird. Andere Zwischenprodukte und Nebenprodukte können während der Synthese gebildet werden, werden aber typischerweise während des Reinigungsprozesses entfernt.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen der Halogenierung auf die Steroidaktivität zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungswege.

Industrie: Wird bei der Formulierung von topischen Cremes und Salben für therapeutische Zwecke verwendet.

Wirkmechanismus

Diese Proteine kontrollieren die Biosynthese von starken Entzündungsmediatoren wie Prostaglandinen und Leukotrienen, indem sie die Freisetzung ihres gemeinsamen Vorläufers Arachidonsäure hemmen . Dies führt zu einer verringerten Entzündung und einem Juckreiz in den betroffenen Bereichen.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Clocortolone pivalate is primarily indicated for the treatment of:

- Atopic Dermatitis : Studies have shown significant improvement in symptoms such as erythema, scaling, and pruritus in patients with atopic dermatitis when treated with this compound pivalate cream .

- Seborrheic Dermatitis : The cream has demonstrated efficacy in reducing inflammation and discomfort associated with seborrheic dermatitis .

- Contact Dermatitis : this compound pivalate effectively alleviates symptoms of contact dermatitis, providing relief from itching and irritation .

- Psoriasis : Clinical trials indicate that this compound pivalate is effective in managing psoriasis vulgaris, showing superior results compared to vehicle treatments .

Efficacy

A systematic review and multiple clinical trials have established that this compound pivalate 0.1% cream is effective across various dermatological conditions:

- Atopic Dermatitis : In a study involving 109 patients, those treated with this compound showed a significantly higher rate of improvement compared to the placebo group by Day 4 and maintained efficacy through Day 14 .

- Psoriasis : In trials involving psoriasis patients, significant improvements were noted by Day 7, with continued efficacy observed at subsequent follow-ups .

Safety

This compound pivalate has a favorable safety profile:

- Adverse Effects : The incidence of adverse effects is low, primarily limited to minor localized reactions such as dryness or irritation. No serious systemic effects or hypothalamic-pituitary-adrenal axis suppression were reported in studies .

- Pediatric Use : Research indicates that this compound is safe for use in pediatric populations, with studies showing effective symptom relief and minimal adverse events .

Study on Pediatric Adherence

A study focused on adherence to this compound pivalate cream in pediatric patients with atopic dermatitis revealed that despite self-reported adherence rates being high (71%-97%), actual adherence was significantly lower (18%-109%). Nonetheless, the treatment resulted in substantial clinical improvements regardless of adherence levels, highlighting the "forgiving" nature of mid-potency corticosteroids .

Efficacy in Facial Dermatoses

Another significant study evaluated the use of this compound pivalate for facial dermatoses. In a cohort ranging from infants to elderly patients, 76% experienced marked relief from symptoms such as erythema and scaling after three weeks of treatment. The overall therapeutic response was rated as good to excellent in about 68% of subjects .

Wirkmechanismus

These proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid . This results in reduced inflammation and itching in the affected areas.

Vergleich Mit ähnlichen Verbindungen

Clocortolone ist unter den topischen Kortikosteroiden einzigartig, da es sowohl ein Chloratom an C-9 als auch ein Fluoratom an C-6 enthält . Diese Kombination findet sich in anderen Kortikosteroiden nicht, was zu seinem besonderen pharmakologischen Profil beiträgt. Zu ähnlichen Verbindungen gehören:

Hydrocortison: Ein Kortikosteroid geringerer Potenz, das bei leichten entzündlichen Erkrankungen verwendet wird.

Betamethason: Ein Kortikosteroid höherer Potenz, das bei schwereren Erkrankungen verwendet wird.

Triamcinolon: Ein weiteres Kortikosteroid mittlerer Potenz mit einem anderen Halogenierungsmuster.

Im Vergleich zu diesen Verbindungen bietet this compound ein Gleichgewicht zwischen Wirksamkeit und Sicherheit, wodurch es für eine breite Palette von Patienten geeignet ist .

Biologische Aktivität

Clocortolone, specifically in its form as this compound pivalate, is a synthetic corticosteroid known for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on pharmacological effects, clinical efficacy, safety profiles, and structural characteristics that influence its therapeutic applications.

Pharmacological Properties

This compound pivalate is classified as a mid-potency topical corticosteroid. Its unique structural modifications enhance its lipophilicity and skin penetration, which are critical for its efficacy in treating dermatological conditions. The key structural features include:

- β-hydroxylation at C-11

- Methylation at C-16

- Double bonds at C-1,2

- Esterification at C-21 with a pivalate group

- Halogenation at C-6 and C-9

These modifications contribute to the drug's increased potency and reduced side effects compared to other corticosteroids .

This compound exerts its effects primarily through binding to glucocorticoid receptors in the skin, leading to the modulation of inflammatory responses. Its high lipophilicity allows for effective penetration into the stratum corneum, resulting in significant local concentrations that enhance anti-inflammatory action .

Case Studies and Clinical Trials

- Atopic Dermatitis : A systematic review highlighted that this compound pivalate cream (0.1%) demonstrated early onset of action in treating mild to moderate atopic dermatitis (AD) with significant improvements observed within the first week of treatment. In one study involving pediatric patients, this compound pivalate resulted in a 47.7% improvement in the Eczema Area and Severity Index (EASI) score after four weeks .

- Eczematous Dermatitis : In double-blind trials comparing this compound pivalate with placebo, a greater proportion of patients reported good or excellent responses after 14 days of treatment. The study noted minimal adverse effects, with only 3.4% of patients experiencing dryness or irritation compared to 10.4% in the placebo group .

- Psoriasis : this compound was also evaluated in psoriasis treatment, showing effectiveness in 40% of cases with marked improvement in symptoms like erythema and scaling .

Safety Profile

The safety profile of this compound pivalate is favorable, with studies indicating no significant suppression of the hypothalamic-pituitary-adrenal (HPA) axis even after prolonged use . Cutaneous safety studies have shown negligible irritancy among healthy subjects using this compound under patch occlusion for extended periods .

Comparative Efficacy Table

| Condition | Efficacy Rate (%) | Key Findings |

|---|---|---|

| Atopic Dermatitis | 69 | Significant improvement in EASI scores |

| Eczematous Dermatitis | Not specified | Higher response rates compared to placebo |

| Psoriasis | 40 | Marked improvement in erythema and scaling |

Eigenschaften

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTMADLUXIRMGX-RFPWEZLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333489 | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.50e-02 g/L | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. These enzyme transcriptional changes are mediated by the drug binding first to the glucocorticoid receptor. This complex can migrate to the cell nucleus which then binds to DNA initiating genetic activation and repression of various genes. | |

| Record name | Clocortolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4828-27-7, 34097-16-0 | |

| Record name | Clocortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocortolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocortolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clocortolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCORTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ZUB7XE0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.